molecular formula C6H3ClO4-2 B1241311 2-Chloro-cis,cis-muconate

2-Chloro-cis,cis-muconate

Cat. No. B1241311
M. Wt: 174.54 g/mol
InChI Key: OZNNVVBQWHRHHH-HSFFGMMNSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-cis,cis-muconate(2-) is a chlorocarboxylic acid anion. It derives from a cis,cis-muconate. It is a conjugate base of a 2-chloro-cis,cis-muconic acid.

Scientific Research Applications

Enzymatic Reactions and Bacterial Degradation

Research indicates that 2-chloro-cis,cis-muconate is involved in enzymatic reactions and bacterial degradation processes. Muconate cycloisomerases from various bacterial strains, including Pseudomonas putida, Acinetobacter calcoaceticus, and others, have been studied for their ability to convert this compound into chloromuconolactones. These enzymes have shown significant potential in biodegradation pathways, especially in the degradation of chlorinated aromatic compounds (Vollmer et al., 1994); (Vollmer & Schlömann, 1995).

Chemical Structure and Biodegradability

Studies have focused on the chemical structure and biodegradability of halogenated aromatic compounds, including chlorinated muconic acids. The conversion of these compounds into maleoylacetic acid, an important step in biodegradation pathways, has been a key area of research. This provides insights into how environmental pollutants can be broken down through natural processes (Schmidt & Knackmuss, 1980).

Formation of Antibiotics

Research has revealed the potential of muconate cycloisomerases to transform this compound into antibiotics such as protoanemonin. This highlights an intriguing application in the pharmaceutical industry, where bacterial enzymes could be used to synthesize antibiotic compounds (Skiba et al., 2002).

Polymerization and Material Science

Studies have explored the radical polymerization of muconates, including this compound, in various states (isotropic and crystalline). These investigations are significant for material science, particularly in the development of new polymers and plastics with potential industrial applications (Matsumoto et al., 1996).

Renewable Polyesters and Green Chemistry

Research into renewable polyesters from muconic acid, including derivatives like this compound, has gained attention. This aligns with the principles of green chemistry, focusing on the synthesis of environmentally friendly and sustainable materials. The incorporation of muconic acid into polyesters and subsequent polymerization demonstrates the potential of these compounds in producing eco-friendly materials (Rorrer et al., 2016).

properties

Molecular Formula

C6H3ClO4-2

Molecular Weight

174.54 g/mol

IUPAC Name

(2E,4Z)-2-chlorohexa-2,4-dienedioate

InChI

InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/p-2/b3-1-,4-2+

InChI Key

OZNNVVBQWHRHHH-HSFFGMMNSA-L

Isomeric SMILES

C(=C\C(=O)[O-])\C=C(/C(=O)[O-])\Cl

SMILES

C(=CC(=O)[O-])C=C(C(=O)[O-])Cl

Canonical SMILES

C(=CC(=O)[O-])C=C(C(=O)[O-])Cl

synonyms

2-chloro-cis,cis-muconate
2-chloro-cis,cis-muconic acid
2-chloromuconate
2-chloromuconic acid
2-chloromuconic acid, (E,Z)-isomer
2-chloromuconic acid, (Z,Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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